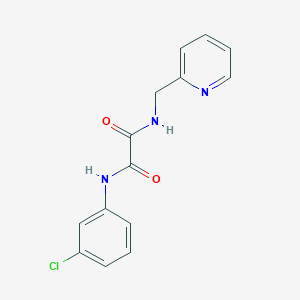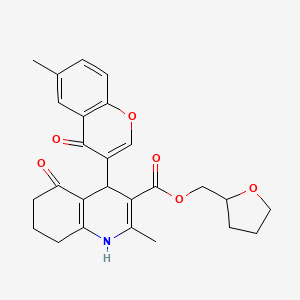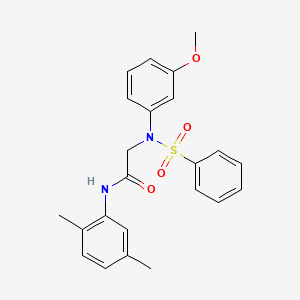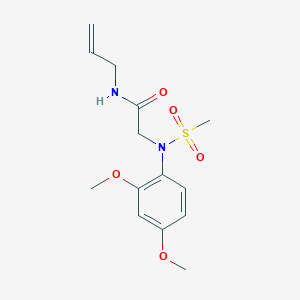
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a small molecule that belongs to the class of amide derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In infectious diseases, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have antibacterial and antiviral activities against various pathogens, including Staphylococcus aureus and influenza virus.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and survival. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is involved in the folding and stabilization of various client proteins.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. In addition, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its small molecular size, high solubility, and ease of synthesis. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide can be easily synthesized using various methods, and its high solubility in water and organic solvents makes it suitable for various assays. However, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide also has some limitations, including its low stability in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide research, including the development of more potent analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in combination therapies. The development of more potent analogs of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide could lead to the discovery of new drugs for cancer, neurodegenerative diseases, and infectious diseases. The investigation of its pharmacokinetics and pharmacodynamics could help to optimize its dosing and administration in clinical settings. The exploration of its potential applications in combination therapies could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been synthesized using various methods, including the reaction of 3-chlorobenzoyl chloride with 2-pyridinemethanol, which is then followed by the reaction with ethylenediamine. Another method involves the reaction of 3-chlorobenzoyl chloride with 2-pyridinemethanol, which is then followed by the reaction with ethylenediamine in the presence of triethylamine. The yield of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide using these methods is reported to be around 50-60%.
Propiedades
IUPAC Name |
N'-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-4-3-6-11(8-10)18-14(20)13(19)17-9-12-5-1-2-7-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLDBRPESJLDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5546898 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4925206.png)

![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)
![7-benzoyl-11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4925225.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925229.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)

![3-[3-(dimethylamino)propyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4925258.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)
![4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)
![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)